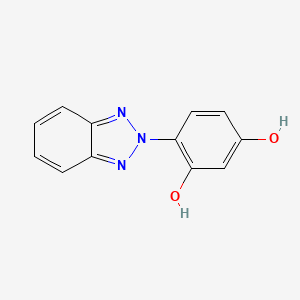

2-(2,4-dihydroxyphenyl)-2H-benzotriazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(benzotriazol-2-yl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c16-8-5-6-11(12(17)7-8)15-13-9-3-1-2-4-10(9)14-15/h1-7,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBRCVXHIFZXEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN(N=C2C=C1)C3=C(C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453907 | |

| Record name | 2-(2,4-dihydroxyphenyl)-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22607-31-4 | |

| Record name | 2-(2,4-dihydroxyphenyl)-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-(2,4-dihydroxyphenyl)-2H-benzotriazole

An In-depth Technical Guide to the Synthesis of 2-(2,4-dihydroxyphenyl)-2H-benzotriazole

Authored by a Senior Application Scientist

Foreword: The Significance of Phenolic Benzotriazoles

2-(2-Hydroxyphenyl)-2H-benzotriazoles represent a premier class of organic compounds, renowned for their exceptional efficacy as ultraviolet (UV) radiation absorbers. Their molecular architecture is uniquely suited to absorb harmful UV light and dissipate the energy as harmless thermal vibrations, a photostable mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT).[1] This property makes them indispensable for protecting a vast array of materials—including polymers, coatings, and synthetic fibers—from photodegradation, thereby extending their lifespan and preserving their integrity.[1][2][3] This guide provides a comprehensive, technically-grounded protocol for the synthesis of a specific, highly effective derivative: this compound.

Part 1: The Synthetic Strategy: A Two-Stage Approach

The most industrially viable and logical pathway to synthesizing this compound is a two-stage process.[1] This methodology is predicated on fundamental principles of organic chemistry that ensure high yield and purity.

-

Azo Coupling: The synthesis begins with the diazotization of o-nitroaniline. The resulting diazonium salt, a potent electrophile, is then reacted with resorcinol (1,3-dihydroxybenzene), an electron-rich aromatic nucleophile. This electrophilic aromatic substitution reaction forms a stable o-nitroazobenzene intermediate.

-

Reductive Cyclization: The nitro group of the azo intermediate is then selectively reduced to an amine. This newly formed amino group undergoes a spontaneous intramolecular cyclization, attacking the azo linkage to form the stable five-membered triazole ring, yielding the final product.[4]

This sequential approach is favored because it allows for precise control over each transformation, minimizing side reactions and simplifying the purification of the final compound.

Visualizing the Core Synthesis Pathway

Caption: General synthesis pathway for this compound.

Part 2: Detailed Experimental Protocol

This protocol is designed as a self-validating system. The rationale behind critical parameters such as temperature and pH control is explained to empower the researcher to troubleshoot and adapt the procedure as necessary.

Reagent & Safety Overview

Executing this synthesis requires strict adherence to safety protocols. The primary reagents involved possess significant hazards.

| Reagent | CAS Number | Key Hazards | Recommended PPE |

| o-Nitroaniline | 88-74-4 | Toxic if swallowed, inhaled, or in contact with skin; may cause organ damage through prolonged exposure. | Chemical-resistant gloves, safety goggles, lab coat, respirator.[5] |

| Sodium Nitrite | 7632-00-0 | Oxidizing solid; toxic if swallowed; hazardous to the aquatic environment. | Gloves, safety goggles, lab coat. |

| Hydrochloric Acid (conc.) | 7647-01-0 | Severe skin burns and eye damage; may cause respiratory irritation.[6] | Acid-resistant gloves, chemical splash goggles, face shield, lab coat, use in a fume hood. |

| Resorcinol | 108-46-3 | Harmful if swallowed; causes skin and serious eye irritation. | Gloves, safety goggles, lab coat. |

Causality Note: All operations should be conducted within a certified chemical fume hood. An eyewash station and safety shower must be readily accessible.[7]

Step-by-Step Methodology

Stage 1: Preparation of the o-Nitroazo Intermediate via Azo Coupling

-

Preparation of Amine Suspension:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 13.8 g (0.10 mol) of o-nitroaniline in 150 mL of water.

-

While stirring, slowly add 25 mL of concentrated hydrochloric acid (~0.30 mol). The mixture will form a fine slurry of o-nitroaniline hydrochloride.

-

Cool the suspension to 0-5 °C using an ice-salt bath. Causality: Maintaining a low temperature is critical as diazonium salts are unstable and can decompose violently at higher temperatures.[6]

-

-

Diazotization:

-

In a separate beaker, dissolve 7.2 g (0.105 mol) of sodium nitrite in 30 mL of water and cool the solution in an ice bath.

-

Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes. The rate of addition must be controlled to keep the internal reaction temperature below 5 °C.[6]

-

After the addition is complete, continue stirring the resulting yellow-orange diazonium salt solution in the ice bath for an additional 15 minutes to ensure the reaction goes to completion.

-

-

Azo Coupling Reaction:

-

In a separate 1 L beaker, dissolve 11.0 g (0.10 mol) of resorcinol in 200 mL of water containing 16 g (0.40 mol) of sodium hydroxide. Cool this alkaline solution to 5-10 °C.

-

Slowly, and with vigorous stirring, add the cold diazonium salt solution to the alkaline resorcinol solution.

-

A deep red-colored azo dye will precipitate immediately. Causality: The coupling reaction is performed under alkaline conditions to deprotonate the resorcinol, forming the more nucleophilic phenoxide ion, which readily attacks the electrophilic diazonium salt.[8][9] The substitution occurs primarily at the 4-position of resorcinol, which is para to one hydroxyl group and ortho to the other, as this position is sterically accessible and highly activated.[10][11]

-

Continue stirring the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature.

-

-

Isolation of the Intermediate:

-

Acidify the mixture to a pH of ~5-6 with dilute hydrochloric acid. This will ensure the complete precipitation of the azo dye.

-

Collect the red solid precipitate by vacuum filtration.

-

Wash the filter cake thoroughly with cold water until the filtrate is neutral.

-

Dry the intermediate, 2-nitro-2',4'-dihydroxyazobenzene, in a vacuum oven at 50-60 °C.

-

Stage 2: Reductive Cyclization to Form the Benzotriazole

-

Preparation for Reduction:

-

In a suitable hydrogenation vessel or a round-bottom flask, dissolve the dried o-nitroazo intermediate (approx. 0.10 mol) in 250 mL of a suitable solvent such as ethanol or isopropanol.

-

Add a catalytic amount of a noble metal catalyst, such as 5% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂). A typical loading is 1-2 mol%.

-

Add a base, such as sodium hydroxide or sodium acetate. Causality: Performing the catalytic hydrogenation in an alkaline medium is crucial. It prevents the cleavage of the N=N azo bond, which is the typical outcome under neutral or acidic conditions, and instead favors the intramolecular cyclization to form the desired benzotriazole ring.[4]

-

-

Catalytic Hydrogenation:

-

If using a hydrogenation apparatus, purge the vessel with nitrogen and then pressurize with hydrogen gas (typically 2-3 atm). Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by observing the uptake of hydrogen or by using Thin Layer Chromatography (TLC). The disappearance of the red color of the starting material is a strong visual indicator of reaction completion.

-

The reaction is typically complete within 4-8 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst. Safety Note: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.

-

Acidify the filtrate with hydrochloric acid until Congo Red indicator paper turns blue.[12] This will precipitate the crude product.

-

Collect the precipitate by filtration and wash it with cold water.

-

Recrystallize the crude solid from a suitable solvent mixture, such as isopropanol/water or ethanol, to yield pure this compound as an off-white or pale yellow solid.[12]

-

Visualizing the Experimental Workflow

Caption: A step-by-step workflow for the synthesis of the target benzotriazole.

Part 3: Product Characterization & Applications

Physicochemical Properties

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₂H₉N₃O₂[13][14][15] |

| Molecular Weight | 227.22 g/mol [13][14][15] |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR, ¹³C NMR, IR, MS | Spectroscopic data should be acquired and compared against reference spectra to confirm the molecular structure. |

Primary Application: UV Stabilization

This compound is primarily used as a UV stabilizer. When incorporated into a material, it provides long-lasting protection against UV-induced degradation, such as color fading, yellowing, and loss of mechanical strength. This makes it highly valuable in:

-

Plastics and Polymers: Protecting materials used in outdoor applications.[3]

-

Coatings and Lacquers: Preserving the appearance and integrity of automotive and industrial finishes.[16]

-

Cultural Heritage: In conservation science, derivatives are used to protect priceless artifacts, textiles, and documents from irreversible light damage.[17]

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitrodiphenylamine, 99%. Retrieved January 21, 2026, from [Link]

-

Study.com. (n.d.). If resorcinol is used as the substrate for the azo coupling reaction with 4-nitroarene diazonium.... Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). CZ472990A3 - Coupling process of diazo components with resorcinol.

- Abdullah, A. I., & Abass, S. M. (2021). Azo Coupling Reaction for indirect Spectrophotometric Determination of Furosemide using Resorcinol as a Reagent. IOP Conference Series: Materials Science and Engineering, 1058, 012077.

- Abdullah, A. I., & Abass, S. M. (2021). Azo Coupling Reaction for indirect Spectrophotometric Determination of Furosemide using Resorcinol as a Reagent. ProQuest.

-

CSIR NET LIFE SCIENCE COACHING. (2025, December 25). Azo Coupling of Sulphanilic Acid with Resorcinol. Retrieved January 21, 2026, from [Link]

-

European Patent Office. (n.d.). EP 0794179 A1 - Process for the preparation of benzotriazole derivatives. Retrieved January 21, 2026, from [Link]

-

Mol-Instincts. (n.d.). This compound | CAS No.22607-31-4 Synthetic Routes. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). 2-Nitroaniline. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). WO2002055508A1 - Method for preparing 2-(2-hydroxyphenyl)-2h-benzotriazole.

- Google Patents. (n.d.). US3493539A - Ethylenically unsaturated derivatives of 2-(2-hydroxyphenyl) benzotriazole and polymers therefrom.

- Google Patents. (n.d.). US7655805B2 - Method for synthesizing benzotriazole.

-

PrepChem.com. (n.d.). Synthesis of 2-(hydroxyphenyl)benzotriazole. Retrieved January 21, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Inert Reassessments: 2-(2'-Hydroxy-5'-methyphenyl)benzotriazole and Octyl Epoxytallate. Retrieved January 21, 2026, from [Link]

-

Semantic Scholar. (1990). Synthesis of 2-(2-hydroxyphenyl)-2H-benzotriazole monomers and studies of the surface photostabilization of the related copolymers. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). 2-(2-Hydroxyphenyl)-2H-benzotriazoles. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2025, August 7). Synthesis of 2-(2-hydroxyphenyl)-2H-benzotriazole monomers and studies of the surface photostabilization of the related copolymers. Retrieved January 21, 2026, from [Link]

-

MDPI. (n.d.). New 2-(2,4-Dihydroxyphenyl)benzimidazolines. Retrieved January 21, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). US3334054A - Purification of benzotriazole.

-

GSC Online Press. (2024, November 11). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved January 21, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). EP0794179A1 - Process for the preparation of benzotriazole derivatives.

-

ResearchGate. (n.d.). The diazotization process. (a) The reaction of aniline (or other aryl.... Retrieved January 21, 2026, from [Link]

-

International Invention of Scientific Journal. (2021, March 28). Synthesis of Benzotriazole Derivatives. Retrieved January 21, 2026, from [Link]

- Zolton, L. (n.d.).

-

Scientific Research Publishing. (2021). Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT. Retrieved January 21, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. epa.gov [epa.gov]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. prepchem.com [prepchem.com]

- 5. fishersci.com [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. researchgate.net [researchgate.net]

- 9. Azo Coupling Reaction for indirect Spectrophotometric Determination of Furosemide using Resorcinol as a Reagent - ProQuest [proquest.com]

- 10. homework.study.com [homework.study.com]

- 11. letstalkacademy.com [letstalkacademy.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. This compound | C12H9N3O2 | CID 11064167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. This compound | 22607-31-4 [chemicalbook.com]

- 16. 2-(2-Hydroxyphenyl)-2H-benzotriazoles - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Chemical Properties of 2-(2,4-dihydroxyphenyl)-2H-benzotriazole

Abstract

This technical guide provides an in-depth examination of the chemical properties, synthesis, and characterization of 2-(2,4-dihydroxyphenyl)-2H-benzotriazole (CAS No. 22607-31-4). As a member of the hydroxyphenyl benzotriazole (HPBT) class of ultraviolet (UV) absorbers, this compound is of significant interest for its ability to protect materials from photodegradation. This document is intended for researchers, scientists, and formulation experts in materials science and drug development. We will explore the fundamental principles behind its UV absorption mechanism, detail common synthetic and analytical protocols, and present key physicochemical data to provide a comprehensive resource for professionals in the field.

Introduction: The Role of Hydroxyphenyl Benzotriazoles in Photostabilization

Polymeric materials, organic coatings, and even pharmaceutical formulations are susceptible to degradation upon exposure to ultraviolet radiation. This photo-oxidative degradation leads to undesirable changes such as discoloration, loss of mechanical strength, and reduced efficacy.[1] To mitigate these effects, UV stabilizers are incorporated into materials. 2-(2-Hydroxyphenyl)-2H-benzotriazoles (HPBTs) are a premier class of UV absorbers, renowned for their high efficiency and photostability.[2][3]

The subject of this guide, this compound, is a distinct member of this class. Its molecular architecture, featuring a benzotriazole ring linked to a resorcinol (1,3-dihydroxybenzene) moiety, is specifically engineered to absorb harmful UV radiation and dissipate the energy through a harmless thermal pathway.[2] Understanding the nuanced chemical properties of this molecule is paramount for its effective application and for the development of next-generation light stabilizers.

Core Mechanism of Action: Excited-State Intramolecular Proton Transfer (ESIPT)

The efficacy of HPBTs stems from their ability to undergo an ultrafast and reversible photochemical reaction known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][4] This process is the cornerstone of their function and the reason for their exceptional photostability.

The process can be explained by the following causality:

-

UV Photon Absorption: The molecule, in its stable ground state (enol form), absorbs a high-energy UV photon, transitioning to an excited electronic state.

-

Intramolecular Proton Transfer: In this excited state, the phenolic proton is transferred to a nitrogen atom on the adjacent benzotriazole ring. This is facilitated by a pre-existing intramolecular hydrogen bond, forming an unstable, excited-state keto tautomer.[5][6]

-

Non-Radiative Decay: The excited keto form rapidly returns to its ground state by dissipating the absorbed energy as heat (vibrational energy). This decay pathway is non-radiative, meaning it does not re-emit light via fluorescence or phosphorescence, which could otherwise initiate further photochemical damage.[7]

-

Reverse Proton Transfer: In the ground state, the proton is rapidly transferred back to the phenolic oxygen, regenerating the original enol form.

This entire cycle occurs on a picosecond timescale, allowing a single molecule to dissipate the energy of thousands of UV photons without undergoing significant degradation.[8] This self-validating, regenerative cycle is what makes HPBTs such robust and long-lasting UV absorbers.

Caption: The Excited-State Intramolecular Proton Transfer (ESIPT) cycle.

Physicochemical and Spectroscopic Properties

Accurate characterization is fundamental to confirming the identity and purity of this compound. The following tables summarize its key properties.

General Properties

| Property | Value | Source |

| IUPAC Name | 4-(2H-benzotriazol-2-yl)benzene-1,3-diol | [9] |

| CAS Number | 22607-31-4 | [10] |

| Molecular Formula | C₁₂H₉N₃O₂ | [9] |

| Molecular Weight | 227.22 g/mol | [9][10] |

| Appearance | Typically a solid powder | [11][12] |

| Density | 1.465 g/cm³ | [13] |

Spectroscopic Data

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and electronic properties.

| Technique | Key Data | Rationale for Use |

| UV-Vis | Absorbs strongly in the 300-400 nm range | Directly quantifies the compound's ability to absorb UVA and UVB radiation, which is its primary function.[5][14] |

| ¹H & ¹³C NMR | Provides characteristic shifts for aromatic and hydroxyl protons/carbons | Confirms the covalent structure and connectivity of atoms, verifying the successful synthesis of the target molecule.[9][15][16] |

| Mass Spec (MS) | Molecular Ion Peak [M-H]⁻ or [M+H]⁺ confirms the molecular weight | Provides an exact mass measurement, validating the elemental composition of the compound.[17][18][19] |

| FT-IR | Shows characteristic peaks for O-H (hydroxyl) and N-H/C=N (benzotriazole) stretching | Identifies key functional groups present in the molecule, offering complementary structural evidence to NMR.[15][20] |

Synthesis and Purification

The synthesis of this compound typically involves the reductive cyclization of an o-nitroazobenzene precursor. This approach is favored for its reliability and scalability. The choice of a reductive agent is critical; historically, methods using zinc powder were common but presented challenges in product separation.[21] Catalytic hydrogenation in an alkaline medium is a more modern and efficient alternative that avoids cleavage of the azo bond.[21]

Representative Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Reductive Cyclization

This protocol is a representative example and should be performed by qualified personnel with appropriate safety measures.

-

Azo Coupling: a. Dissolve o-nitroaniline in an aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice bath. b. Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt. The choice to keep the temperature low is critical, as diazonium salts are unstable and can decompose at higher temperatures. c. In a separate vessel, dissolve resorcinol in an aqueous sodium hydroxide solution and cool to 0-5 °C. d. Slowly add the diazonium salt solution to the resorcinol solution, maintaining a basic pH and low temperature. The azo coupling reaction will proceed, forming the 2-nitro-2',4'-dihydroxyazobenzene precursor as a precipitate. e. Filter the precipitate, wash with cold water, and dry.

-

Reductive Cyclization: a. Suspend the dried azo precursor in an alkaline medium, such as an ethanolic solution of sodium hydroxide. An alkaline medium is used to favor the cyclization pathway over the cleavage of the N=N bond during hydrogenation.[21] b. Transfer the suspension to a hydrogenation reactor and add a catalyst, such as Palladium on Carbon (Pd/C). c. Pressurize the reactor with hydrogen gas and heat the mixture. Monitor the reaction by observing hydrogen uptake. d. Once the reaction is complete, cool the reactor, vent the hydrogen, and filter off the catalyst.

-

Purification and Validation: a. Neutralize the filtrate with an acid to precipitate the crude this compound. b. Filter the crude product and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to achieve high purity. c. Dry the purified product under vacuum. d. Confirm the identity and purity of the final product by measuring its melting point and acquiring NMR and Mass spectra. This final step is a self-validating system; if the spectral data match the expected structure and the melting point is sharp, the synthesis is considered successful.

Thermal and Photochemical Stability

For a UV absorber to be effective, it must be stable under the conditions of both material processing and end-use.

Thermal Analysis

Thermal properties are typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Rationale for TGA/DSC: TGA is employed to determine the temperature at which the compound begins to decompose, which defines the upper limit for processing temperatures when incorporating it into polymers. DSC is used to determine the melting point, which is a key indicator of purity, and to observe any other phase transitions.[22][23]

| Parameter | Typical Value Range | Significance |

| Melting Point (Tₘ) | ~198-202 °C (for related HPBTs) | A sharp melting point indicates high purity.[24] |

| Decomposition Temp (Tₔ) | > 280 °C (for benzotriazoles) | Defines the maximum processing temperature for polymer applications.[22] |

Photostability

As discussed, the inherent photostability of this compound is excellent due to the efficient ESIPT mechanism.[7] This allows it to withstand prolonged UV exposure with minimal degradation, ensuring long-term protection for the host material. When evaluating a formulation, photostability is often tested by exposing samples to intense, controlled UV radiation in a weathering chamber and measuring the change in color or physical properties over time.[25]

Analytical Methodologies

The quantification of this compound in various matrices, from plastics to biological samples, is crucial for quality control, environmental monitoring, and toxicological studies.[26]

Core Technique: Chromatography

High-Performance Liquid Chromatography (HPLC) coupled with a UV or tandem mass spectrometry (MS/MS) detector is the preferred method for analysis.[18][26]

-

Causality of Method Choice: Chromatography is chosen for its ability to separate the analyte of interest from a complex matrix. A UV detector is suitable due to the compound's strong chromophore. For trace-level detection and unambiguous identification, coupling with MS/MS is the authoritative standard, providing both high sensitivity and selectivity.[17][18]

General Analytical Workflow

Caption: A typical workflow for the analysis of HPBTs in a complex matrix.

Protocol: Quantification in a Polymer Matrix

-

Sample Preparation: a. Weigh a known amount of the polymer sample and dissolve it in a suitable solvent (e.g., dichloromethane). b. Precipitate the polymer by adding a non-solvent (e.g., methanol). The HPBT will remain in the liquid phase. c. Centrifuge the mixture and collect the supernatant. This liquid-liquid extraction step is critical for removing the bulk polymer matrix, which would otherwise interfere with the analysis.

-

Concentration: a. Evaporate the supernatant to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a known, small volume of the mobile phase to be used for HPLC analysis. This step concentrates the analyte to improve detection limits.

-

HPLC-UV Analysis: a. Inject the prepared sample into an HPLC system equipped with a C18 column and a UV detector set to the compound's absorption maximum (λₘₐₓ). b. Elute the compound using an isocratic or gradient mobile phase (e.g., acetonitrile/water mixture). c. Quantify the concentration by comparing the peak area of the analyte to a calibration curve prepared from certified reference standards. This comparison to a known standard is what makes the protocol self-validating and ensures accurate, trustworthy results.

Conclusion

This compound is a highly effective UV absorber whose function is deeply rooted in its distinct chemical structure. Its ability to dissipate harmful UV energy via the ESIPT mechanism makes it an exceptionally stable and efficient photostabilizer. A thorough understanding of its synthesis, spectroscopic fingerprint, and thermal properties is essential for its successful application in protecting materials from photodegradation. The analytical methods detailed herein provide the necessary framework for quality control and further research into the behavior of this important compound. This guide serves as a foundational resource, grounded in established chemical principles, to aid scientists and researchers in their work with this class of molecules.

References

-

Raytop Chemical. (2022, July 12). How do UV absorbers work? [Online]. Available: [Link]

-

Partners in Chemicals. (2021, October 21). Omnistab Benzotriazole UV absorbers. [Online]. Available: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right UV Stabilizer: Understanding Benzotriazole UV Absorbers and their Applications. [Online]. Available: [Link]

-

Li, S., et al. (2025, August 9). Synthesis and Application of Benzotriazole UV Absorbers to Improve the UV Resistance of Polyester Fabrics. ResearchGate. [Online]. Available: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Online]. Available: [Link]

-

Moleqube. (n.d.). This compound synthesis methods. [Online]. Available: [Link]

-

Tasheh, N., Fouegue, A., & Ghogomu, J. (2021). Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT. Computational Chemistry, 9, 161-196. [Online]. Available: [Link]

- Google Patents. (n.d.). Benzotriazole based UV absorbing compounds and photographic elements containing them. [Online].

-

Tintoll. (n.d.). Benzotriazole UV Absorber. [Online]. Available: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(hydroxyphenyl)benzotriazole. [Online]. Available: [Link]

- Google Patents. (2010, February 2). Method for synthesizing benzotriazole. [Online].

-

ResearchGate. (n.d.). Absorption spectra of 2 in different solvents (concentration ca. 10⁻⁵ M). [Online]. Available: [Link]

-

ResearchGate. (n.d.). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). [Online]. Available: [Link]

-

Wikipedia. (n.d.). 2-(2-Hydroxyphenyl)-2H-benzotriazoles. [Online]. Available: [Link]

- Google Patents. (n.d.). CN102304859A - Benzotriazole ultraviolet absorbent and preparation and application thereof. [Online].

-

MDPI. (n.d.). New 2-(2,4-Dihydroxyphenyl)benzimidazolines. [Online]. Available: [Link]

-

PubMed. (n.d.). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). National Center for Biotechnology Information. [Online]. Available: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes and. [Online]. Available: [Link]

-

ResearchGate. (2025, August 7). Synthesis of 2-(2-hydroxyphenyl)-2H-benzotriazole monomers and studies of the surface photostabilization of the related copolymers. [Online]. Available: [Link]

-

Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Online]. Available: [Link]

-

ResearchGate. (2025, August 6). Benzotriazole is thermally more stable than 1,2,3-triazole. [Online]. Available: [Link]

-

PubChem. (n.d.). 2-Propenoic acid, 2-methyl-, 2-[3-(2H-benzotriazol-2-yl)-4-hydroxyphenyl]ethyl ester. National Center for Biotechnology Information. [Online]. Available: [Link]

-

ResearchGate. (n.d.). (PDF) Thermal Study of Two Benzotriazole Derivatives. [Online]. Available: [Link]

-

MassBank. (2014, June 24). msbnk-ufz-ua000202 - Benzotriazole. [Online]. Available: [Link]

-

Semantic Scholar. (1990, May 1). Synthesis of 2-(2-hydroxyphenyl)-2H-benzotriazole monomers and studies of the surface photostabilization of the related copolymers. [Online]. Available: [Link]

-

CORE. (n.d.). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy. [Online]. Available: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-(2-Hydroxyphenyl)-2H-benzotriazoles - Wikipedia [en.wikipedia.org]

- 3. 2-(2-Hydroxyphenyl)-2H-benzotriazole UV Absorber [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. How do UV absorbers work ? - Raytop Chemical [raytopoba.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound | C12H9N3O2 | CID 11064167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 22607-31-4 [chemicalbook.com]

- 11. CN102304859A - Benzotriazole ultraviolet absorbent and preparation and application thereof - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. echemi.com [echemi.com]

- 14. Investigation of the Antioxidant and UV Absorption Properties of 2-(2’-hydroxy-5’-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT [scirp.org]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. rsc.org [rsc.org]

- 20. files.core.ac.uk [files.core.ac.uk]

- 21. prepchem.com [prepchem.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. 2-(2-ヒドロキシ-5-メチルフェニル)ベンゾトリアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 25. researchgate.net [researchgate.net]

- 26. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-(2,4-dihydroxyphenyl)-2H-benzotriazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2,4-dihydroxyphenyl)-2H-benzotriazole (CAS No. 22607-31-4), a prominent member of the hydroxyphenyl benzotriazole (HPBT) class of ultraviolet (UV) absorbers. This document will delve into the core chemical and physical properties of this compound, detail its synthesis, explore its mechanism of action as a photostabilizer, and provide practical insights into its applications, particularly for professionals in research and development.

Core Compound Identification and Properties

This compound is a heterocyclic organic compound recognized for its potent UV-absorbing capabilities, which makes it a valuable additive in various materials to prevent photodegradation.[1]

Chemical Identity

-

IUPAC Name: 4-(2H-benzotriazol-2-yl)benzene-1,3-diol[2]

-

Molecular Formula: C₁₂H₉N₃O₂[4]

-

Molecular Weight: 227.22 g/mol [4]

-

Synonyms: 4-(benzotriazol-2-yl)benzene-1,3-diol, 2-(2,4-Dihydroxyphenyl)benzotriazole, 4-(2H-benzo[d][2][3][5]triazol-2-yl)benzene-1,3-diol[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its solubility, processing, and compatibility with various matrices.

| Property | Value | Source |

| Boiling Point | 484.6°C at 760 mmHg | [5] |

| Flash Point | 246.9°C | [5] |

| Density | 1.465 g/cm³ | [5] |

| XLogP3 | 3.6 | [2] |

The Science of Photostabilization: Mechanism of Action

The remarkable efficacy of this compound as a UV stabilizer stems from its molecular structure, which facilitates a highly efficient photoprotective mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT).[6] This process allows the molecule to absorb high-energy UV radiation and dissipate it as harmless thermal energy, thereby protecting the host material from degradation.

Upon absorption of a UV photon, the molecule is promoted to an excited electronic state. This excitation increases the acidity of the phenolic hydroxyl group and the basicity of a nitrogen atom in the benzotriazole ring. An ultrafast intramolecular proton transfer then occurs from the hydroxyl group to the nitrogen atom. This creates an unstable excited-state keto-tautomer, which rapidly decays back to its ground state non-radiatively, releasing the absorbed energy as heat. This cyclic process can be repeated numerous times, providing long-lasting UV protection.

Below is a diagram illustrating the ESIPT mechanism.

Caption: General synthesis workflow for this compound.

Applications in Research and Industry

The primary application of this compound and its derivatives is as a UV stabilizer in a wide range of polymeric materials, coatings, and cosmetics. [1]Its broad UV absorption, particularly in the UVA and UVB regions (approximately 280-400 nm), makes it highly effective in preventing photo-oxidative degradation. [7]

Polymer Stabilization

Incorporating this compound into polymers can be achieved by either physical blending or chemical incorporation into the polymer backbone. Chemical incorporation, through copolymerization of a functionalized benzotriazole monomer, offers the advantage of permanence, preventing leaching of the stabilizer over time.

Experimental Protocol: Incorporation into a Polymer Matrix (Illustrative Example)

This protocol describes the general steps for incorporating the UV absorber into a polymer like polystyrene via solution casting.

-

Solution Preparation:

-

Dissolve the base polymer (e.g., polystyrene) in a suitable solvent (e.g., toluene, dichloromethane) to a desired concentration (e.g., 10-20% w/v).

-

In a separate container, dissolve this compound in a small amount of the same solvent. The concentration of the UV absorber is typically in the range of 0.1-2.0% by weight relative to the polymer.

-

-

Blending:

-

Add the UV absorber solution to the polymer solution and stir thoroughly until a homogeneous mixture is obtained.

-

-

Film Casting:

-

Pour the polymer-UV absorber solution onto a flat, level surface (e.g., a glass plate).

-

Allow the solvent to evaporate slowly in a well-ventilated fume hood or a controlled environment.

-

-

Drying and Characterization:

-

Once the film is formed, dry it further in a vacuum oven at a moderate temperature to remove any residual solvent.

-

The resulting polymer film can then be tested for its UV stability through accelerated weathering tests, monitoring changes in color, gloss, and mechanical properties.

-

Safety and Handling

While specific toxicological data for this compound is limited in the provided search results, general precautions for handling benzotriazole derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors. Handle in a well-ventilated area or use a fume hood.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. [8]

Conclusion

This compound is a highly effective UV absorber with significant applications in material science and beyond. Its utility is rooted in the elegant and efficient ESIPT mechanism, which allows for the safe dissipation of harmful UV radiation. A thorough understanding of its properties, synthesis, and application methodologies, as outlined in this guide, is essential for researchers and professionals seeking to leverage its photoprotective capabilities in the development of new and improved materials.

References

- Alfa Chemistry. (n.d.). CAS 22607-31-4 4-(2H-Benzotriazol-2-yl)-1,3-benzenediol.

- PubChem. (n.d.). This compound.

- ChemicalBook. (2022, August 26). This compound | 22607-31-4.

- ChemicalBook. (n.d.). This compound synthesis.

- ChemicalBook. (n.d.). This compound.

- ECHEMI. (n.d.). This compound SDS, 22607-31-4 Safety Data Sheets.

- Local Pharma Guide. (n.d.). CAS NO. 22607-31-4 | this compound.

- Gomez, P. M., & Vogl, O. (1986). Functional Polymers XLV. Incorporation of Dihydroxy 2(2-Hydroxyphenyl) H-Benzotriazole Derivatives Into Polyesters. Polymer Journal, 18(5), 429-437.

- Google Patents. (n.d.).

- ResearchGate. (n.d.).

- Google Patents. (n.d.). US3213058A - Polymers reacted with benzotriazole uv absorbers.

- Google Patents. (n.d.). US7655805B2 - Method for synthesizing benzotriazole.

- Tasheh, N., Fouegue, A., & Ghogomu, J. (2021). Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT.

- Wikipedia. (n.d.). 2-(2-Hydroxyphenyl)-2H-benzotriazoles.

- Google Patents. (n.d.). US3493539A - Ethylenically unsaturated derivatives of 2-(2-hydroxyphenyl)

- Amanote Research. (n.d.). Functional Polymers XLV. Incorporation of Dihydroxy 2(2-Hydroxyphenyl)

- RightAnswer.com. (n.d.). Knowledge Solutions.

- Benchchem. (n.d.). The Core Mechanism of UV Absorption in 2-(2-Hydroxyphenyl)-2H-benzotriazoles: A Technical Guide.

- Semantic Scholar. (n.d.). Synthesis of 2-(2-hydroxyphenyl)

- MDPI. (n.d.).

Sources

- 1. 2-(2-Hydroxyphenyl)-2H-benzotriazoles - Wikipedia [en.wikipedia.org]

- 2. This compound | C12H9N3O2 | CID 11064167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 22607-31-4 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Investigation of the Antioxidant and UV Absorption Properties of 2-(2’-hydroxy-5’-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT [scirp.org]

- 8. echemi.com [echemi.com]

mechanism of action for 2-(2,4-dihydroxyphenyl)-2H-benzotriazole

An In-depth Technical Guide on the Core Mechanism of Action for 2-(2,4-dihydroxyphenyl)-2H-benzotriazole

Executive Summary

This compound is a high-performance ultraviolet (UV) radiation absorber belonging to the hydroxyphenyl benzotriazole (HPBT) class of photostabilizers. Its primary mechanism of action revolves around an exceptionally efficient and rapid photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorption of UV energy, the molecule undergoes an ultrafast, reversible tautomerization, converting the electronic excitation energy into harmless thermal energy. This cycle, occurring on a picosecond timescale, allows the molecule to dissipate damaging UV radiation repeatedly without significant degradation, making it a superior photostabilizer for a wide array of materials.[1][2] This guide elucidates this core mechanism, explores secondary properties such as antioxidant activity, provides detailed experimental protocols for its characterization, and discusses its relevance within the context of pharmaceutical and drug development.

Introduction: The Challenge of UV Degradation

Ultraviolet radiation is a significant environmental factor that initiates the degradation of polymeric materials, coatings, and even active pharmaceutical ingredients (APIs). This photodegradation can lead to discoloration, loss of mechanical integrity, and reduced efficacy of formulated products. 2-(Hydroxyphenyl)-2H-benzotriazoles (HPBTs) are a premier class of UV absorbers designed to mitigate these effects.[3][4] Among them, this compound stands out due to its chemical structure, which is optimized for broad UV absorption and remarkable photostability. While its primary applications are in plastics, coatings, and textiles, its principles of photoprotection are highly relevant to the pharmaceutical industry, particularly for stabilizing light-sensitive drugs in topical formulations or polymeric packaging.[3][5]

Core Mechanism of Action: A Photoprotective Cycle

The remarkable ability of this compound to protect materials from UV damage is not due to a single event but an elegant and rapid cyclic process. The key is the intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the benzotriazole ring.[2]

Ultraviolet Absorption

The molecule is a potent absorber of both UVA (320-400 nm) and UVB (280-320 nm) radiation, which are the most damaging portions of the solar spectrum for many organic materials.[6]

Excited-State Intramolecular Proton Transfer (ESIPT)

The cornerstone of its function is the ESIPT mechanism. This process can be broken down into four key steps that occur within picoseconds:

-

Photoexcitation: In its ground state, the molecule exists in a stable enol form. Upon absorbing a UV photon, it is promoted to an electronically excited state (S1).[3]

-

Ultrafast Proton Transfer: In the excited state, the acidity of the phenolic proton and the basicity of the benzotriazole nitrogen are significantly increased.[7] This drives an ultrafast, barrier-free transfer of the proton to the nitrogen atom, forming an excited keto-tautomer.[1][8]

-

Non-Radiative Decay: The excited keto-tautomer is unstable and rapidly returns to its ground state through a non-radiative pathway, likely involving a conical intersection.[1] This step efficiently dissipates the absorbed UV energy as heat.

-

Regeneration: Once in the ground state, the keto-tautomer is less stable than the enol form. It undergoes a reverse proton transfer, rapidly regenerating the original molecule, ready to absorb another UV photon.

This entire cycle is exceptionally fast and efficient, preventing the molecule from undergoing destructive photochemical reactions and allowing it to function as a durable UV absorber.[2]

Caption: The four-step ESIPT cycle of this compound.

Secondary Protective Mechanisms: Antioxidant Properties

Beyond its primary role as a UV absorber, the phenolic structure of this compound suggests potential antioxidant activity.[3][6] UV exposure can generate free radicals within a material, leading to oxidative degradation. This compound can potentially neutralize these radicals through mechanisms like Hydrogen Atom Transfer (HAT), where the phenolic hydroxyl group donates a hydrogen atom to a free radical, thus terminating the degradation chain reaction.[6] This dual-functionality—acting as both a UV absorber and a radical scavenger—provides a more comprehensive stabilization strategy.[6]

Experimental Validation and Characterization

To rigorously assess the efficacy of a photostabilizer in a given formulation, a systematic experimental approach is required. The following protocols provide a framework for characterizing the performance of this compound.

Experimental Protocol: Assessing Photostability via UV-Vis Spectroscopy

This protocol details the workflow for quantifying the ability of the benzotriazole derivative to protect a model system (e.g., a polymer film or a solution containing a photosensitive compound) from UV degradation.

Objective: To measure the change in UV-Vis absorbance of a sample with and without the stabilizer after controlled UV exposure.

Methodology:

-

Sample Preparation:

-

Step 1.1 (Control): Prepare a solution or thin film of the material to be stabilized (e.g., a photosensitive drug in ethanol or a polystyrene film).

-

Step 1.2 (Test Sample): Prepare an identical sample containing a specific concentration (e.g., 0.5% w/w) of this compound.

-

Rationale: Comparing the test sample to the control is essential to isolate and quantify the protective effect of the UV absorber.

-

-

Initial Spectroscopic Measurement (T=0):

-

Step 2.1: Record the full UV-Vis absorption spectrum (e.g., 250-500 nm) for both the control and test samples using a spectrophotometer.

-

Rationale: This establishes the baseline absorbance and confirms the characteristic absorption peaks of the material and the UV absorber.

-

-

Controlled UV Exposure:

-

Step 3.1: Place both samples in a controlled UV exposure chamber (e.g., a QUV accelerated weathering tester or a solar simulator) with a defined irradiance and temperature.

-

Rationale: Accelerated weathering provides reproducible and time-compressed data on long-term photostability.

-

-

Time-Course Measurements:

-

Step 4.1: At predetermined intervals (e.g., 0, 2, 4, 8, 24 hours), remove the samples and re-measure their UV-Vis spectra.

-

Rationale: Time-course data allows for the calculation of degradation kinetics. Key metrics to monitor include the decrease in absorbance of the protected material and the stability of the UV absorber's own absorption peak.

-

-

Data Analysis:

-

Step 5.1: Plot the absorbance at a key wavelength (λmax) for the protected material versus exposure time for both control and test samples.

-

Step 5.2: Calculate the percentage of degradation over time. A significantly lower degradation rate in the test sample validates the photoprotective action.

-

Caption: Workflow for evaluating the photostabilizing efficacy of the UV absorber.

Quantitative Data Summary

The following table presents hypothetical data from the photostability experiment described above, illustrating the protective effect of this compound on a model photosensitive compound.

| Exposure Time (hours) | % Degradation of Compound (Control) | % Degradation of Compound (with 0.5% UV Absorber) | % Loss of UV Absorber |

| 0 | 0% | 0% | 0% |

| 4 | 25% | 3% | <1% |

| 8 | 48% | 7% | <1% |

| 16 | 75% | 15% | 2% |

| 24 | 92% | 22% | 3% |

Relevance in a Drug Development Context

While not a therapeutic agent itself, the mechanism of this compound has direct applications in pharmaceutical development.

-

API and Formulation Stability: Many APIs, such as nifedipine, folic acid, and certain retinoids, are notoriously light-sensitive. Incorporating a photostabilizer like this benzotriazole derivative into topical or transdermal formulations can prevent API degradation, thereby preserving therapeutic efficacy and extending shelf life.

-

Protecting Excipients: Polymeric excipients used in controlled-release formulations or medical device coatings can also be susceptible to UV damage. The addition of a UV absorber ensures the stability and performance of the entire delivery system.[3]

-

Toxicological Profile: For any application involving contact with the human body, the toxicological profile is critical. The related compound Drometrizole (2-(2H-benzotriazol-2-yl)-4-methylphenol) exhibits low acute oral and inhalation toxicity.[5] It is not considered a carcinogen or teratogen, though mixed results exist for skin sensitization and genotoxicity.[5] Any formulation intended for human use would require a thorough toxicological and biocompatibility assessment.

Conclusion

The mechanism of action of this compound is a prime example of molecular engineering for photoprotection. Its efficacy is rooted in the elegant and highly efficient Excited-State Intramolecular Proton Transfer (ESIPT) cycle, which allows for the safe dissipation of damaging UV radiation as heat. This primary mechanism, potentially augmented by antioxidant activity, makes it an invaluable tool for stabilizing materials. For researchers and professionals in drug development, understanding this mechanism opens avenues for enhancing the stability and reliability of photosensitive drugs and advanced delivery systems, ensuring that products maintain their integrity and efficacy from manufacturing to patient use.

References

-

Tsujii, S., et al. (2022, June 13). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. PMC - NIH. [Link]

-

Tasheh, N., Fouegue, A., & Ghogomu, J. (2021). Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT. SciRP.org. [Link]

-

Diez, J. A., et al. Unexpected Electronic Effects on Benzotriazole UV Absorber Photostability. American Coatings Association. [Link]

-

U.S. Environmental Protection Agency. (2006). Inert Reassessments: 2-(2'-Hydroxy-5'-methyphenyl)benzotriazole and Octyl Epoxytallate. [Link]

-

Wikipedia. 2-(2-Hydroxyphenyl)-2H-benzotriazoles. [Link]

-

Chen, Y., et al. (2010, May 13). Excited state intramolecular proton transfer and charge transfer dynamics of a 2-(2'-hydroxyphenyl)benzoxazole derivative in solution. PubMed. [Link]

-

Karsili, T. N. V. (2019). Excited-state proton transfer relieves antiaromaticity in molecules. PNAS. [Link]

Sources

- 1. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. paint.org [paint.org]

- 3. Buy 2-(2-Hydroxyphenyl)-2h-benzotriazole | 10096-91-0 [smolecule.com]

- 4. 2-(2-Hydroxyphenyl)-2H-benzotriazoles - Wikipedia [en.wikipedia.org]

- 5. epa.gov [epa.gov]

- 6. Investigation of the Antioxidant and UV Absorption Properties of 2-(2’-hydroxy-5’-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT [scirp.org]

- 7. Excited-state proton transfer relieves antiaromaticity in molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Excited state intramolecular proton transfer and charge transfer dynamics of a 2-(2'-hydroxyphenyl)benzoxazole derivative in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the UV Absorption Spectrum and Photostabilization Mechanism of 2-(2,4-dihydroxyphenyl)-2H-benzotriazole

Abstract

This technical guide provides a comprehensive examination of 2-(2,4-dihydroxyphenyl)-2H-benzotriazole, a high-performance ultraviolet (UV) absorber belonging to the phenolic benzotriazole class. We will explore the fundamental principles governing its UV absorption spectrum, detailing the underlying electronic transitions and the sophisticated energy dissipation pathway that imparts its remarkable photostability. This guide offers field-proven experimental protocols for spectral characterization, explains the causality behind methodological choices, and presents the core mechanism of Excited-State Intramolecular Proton Transfer (ESIPT) that is central to its function. This document is intended for researchers, materials scientists, and formulation chemists engaged in the development and characterization of photoprotective systems.

Introduction: The Critical Role of Phenolic Benzotriazoles

Phenolic benzotriazoles, such as this compound, represent a premier class of organic UV absorbers.[1] Their molecular architecture is specifically engineered to absorb damaging high-energy UV radiation and dissipate it as harmless thermal energy, thereby protecting organic materials from photodegradation.[1][2] These compounds are integral components in a vast array of applications, including the stabilization of polymers, coatings, and plastics, as well as active ingredients in advanced sunscreen formulations.[1][3]

The efficacy of this compound stems from its ability to absorb strongly across the UVA (320–400 nm) and UVB (280–320 nm) regions of the electromagnetic spectrum.[1][4] More importantly, it possesses an exceptional level of photostability, allowing it to undergo countless absorption and energy dissipation cycles without significant degradation.[2][5] This guide delves into the core photophysical mechanisms responsible for these critical properties.

Chemical Structure:

-

IUPAC Name: 4-(2H-benzo[d][6][7][8]triazol-2-yl)benzene-1,3-diol[9]

-

Molecular Formula: C₁₂H₉N₃O₂[9]

-

Molecular Weight: 227.22 g/mol [9]

The key structural feature is the intramolecular hydrogen bond between the hydroxyl group at the 2-position of the phenyl ring and a nitrogen atom of the benzotriazole moiety. This bond is fundamental to its unique photostabilization mechanism.[5][10]

The Core Photoprotective Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The remarkable photostability of phenolic benzotriazoles is not merely due to UV absorption, but to an ultrafast and highly efficient, non-radiative deactivation pathway known as Excited-State Intramolecular Proton Transfer (ESIPT).[2][11] This process allows the molecule to convert the absorbed UV energy into vibrational energy (heat) on a femtosecond to picosecond timescale, preventing degradative photochemical reactions from occurring.[2]

The ESIPT cycle can be described as a four-stage process:

-

UV Absorption (Ground State Enol): The molecule, existing in its stable ground state (enol form), absorbs a UV photon, promoting it to an excited electronic state (S₁).

-

Ultrafast Proton Transfer (Excited State): In the excited state, the acidity of the phenolic proton increases dramatically. This triggers an ultrafast transfer of the proton along the pre-existing intramolecular hydrogen bond to a nitrogen atom on the benzotriazole ring. This creates an excited-state keto-tautomer.[7][8]

-

Non-Radiative Decay: The excited keto-tautomer is unstable and rapidly returns to its ground state through non-radiative processes like internal conversion and vibrational relaxation, dissipating the absorbed energy as heat.

-

Reverse Proton Transfer: Once in the ground state, the keto-tautomer is less stable than the enol form. A rapid reverse proton transfer occurs, regenerating the original molecular structure, ready to absorb another UV photon.[8]

This entire cycle is exceptionally efficient, preventing competing and potentially destructive photochemical pathways such as fluorescence or bond cleavage.

Caption: The four-level ESIPT cycle responsible for photostabilization.

Experimental Determination of the UV Absorption Spectrum

Acquiring a reliable UV-Vis absorption spectrum is crucial for validating the performance of a UV absorber. The following protocol outlines a self-validating system for the characterization of this compound.

Rationale for Experimental Choices

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is required to measure absorbance as a function of wavelength. The dual-beam design corrects for fluctuations in lamp intensity, providing a stable baseline.

-

Solvent Selection: A UV-transparent solvent is essential. Ethanol or methanol are common choices as they do not absorb significantly in the 280-400 nm range and readily dissolve the compound. The solvent can slightly influence the position of the absorption maxima (solvatochromism), so it must always be reported.[12]

-

Cuvette Material: Quartz cuvettes are mandatory for measurements below 340 nm. Standard glass or plastic cuvettes absorb UV radiation and will interfere with the measurement.[6]

-

Concentration and the Beer-Lambert Law: The Beer-Lambert Law (A = εbc) states that absorbance (A) is linearly proportional to concentration (c). This relationship holds true for dilute solutions, typically where A < 1.0. Preparing a solution in the correct concentration range is the most critical step for quantitative accuracy.[6]

Step-by-Step Experimental Protocol

-

Stock Solution Preparation:

-

Accurately weigh approximately 10 mg of this compound using an analytical balance.

-

Quantitatively transfer the solid to a 100 mL Class A volumetric flask.

-

Dissolve the compound in a suitable solvent (e.g., absolute ethanol) and fill to the mark. This creates a stock solution of approximately 100 µg/mL.

-

-

Working Solution Preparation:

-

Perform a serial dilution of the stock solution to prepare a working solution. For example, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the same solvent.

-

The final concentration should be adjusted to yield a maximum absorbance between 0.5 and 0.8 to ensure high signal-to-noise while remaining within the linear range of the instrument.

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 30 minutes for stabilization.

-

Set the wavelength scan range from 250 nm to 450 nm.

-

-

Data Acquisition:

-

Fill two 1 cm path length quartz cuvettes with the pure solvent. Place them in both the reference and sample holders.

-

Run a baseline correction (autozero) to subtract any absorbance from the solvent and cuvettes.[6]

-

Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution.

-

Place the sample cuvette back into the sample holder.

-

Initiate the wavelength scan.

-

-

Data Analysis:

-

Record the resulting absorbance spectrum.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Using the Beer-Lambert Law, calculate the molar absorptivity (ε) if the exact concentration is known.

-

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Interpreting the UV Absorption Spectrum

The UV spectrum of this compound and related phenolic benzotriazoles is characterized by strong absorption bands in the UVA and UVB regions, which are attributed to π → π* electronic transitions within the conjugated aromatic system.[4][10]

| Spectral Parameter | Typical Value for Phenolic Benzotriazoles | Significance |

| λmax 1 | ~300-320 nm | Corresponds to π → π* transitions primarily within the benzotriazole ring system.[13] |

| λmax 2 | ~330-380 nm | A broad and intense band corresponding to π → π* transitions across the entire conjugated system, enabled by the intramolecular hydrogen bond. This band is critical for broad-spectrum UV protection.[10][14] |

| Molar Absorptivity (ε) | > 15,000 L mol⁻¹ cm⁻¹ | The high value indicates a very strong probability of photon absorption, making the compound highly efficient at capturing UV radiation.[14] |

Note: Specific λmax and ε values can vary slightly depending on the solvent and substitution patterns on the aromatic rings.[12] Theoretical studies and experimental data on similar compounds confirm that the primary absorption occurs within the 280-400 nm range, making them highly effective as broad-spectrum UV filters.[4]

Conclusion

This compound is a sophisticated molecule designed for optimal UV protection. Its efficacy is rooted in a combination of strong UV absorption across the UVA and UVB spectrum and an exceptionally robust photostabilization mechanism. The process of Excited-State Intramolecular Proton Transfer (ESIPT) provides an ultrafast, non-radiative pathway for energy dissipation, allowing the molecule to function as a durable and reliable photostabilizer. The experimental protocols and theoretical framework presented in this guide provide researchers with the necessary tools and understanding to accurately characterize and effectively utilize this important class of UV absorbers.

References

- Benchchem. (n.d.). Spectroscopic Characterization of Benzotriazole: A Technical Guide.

- Canete, A. G., & Lhiaubet-Vallet, V. (2018). Theoretical Study of Benzotriazole UV Photostability: Ultrafast Deactivation through Coupled Proton and Electron Transfer Triggered by a Charge-Transfer State. Journal of the American Chemical Society.

- Canete, A. G., & Lhiaubet-Vallet, V. (2018).

- Benchchem. (n.d.). 2-(2-Hydroxyphenyl)-2H-benzotriazole UV Absorber.

- Guided Wave. (2023). Benzotriazole Monitoring in Semiconductors with Fiber Optic UV-Vis Spectroscopy.

- Benchchem. (n.d.). The Core Mechanism of UV Absorption in 2-(2-Hydroxyphenyl)-2H-benzotriazoles: A Technical Guide.

- Kim, S., et al. (2022). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. RSC Publishing.

- Tasheh, N., Fouegue, A., & Ghogomu, J. (2021). Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT. Scientific Research Publishing.

- National Center for Biotechnology Information. (n.d.). This compound.

- Wikipedia. (n.d.). 2-(2-Hydroxyphenyl)-2H-benzotriazoles.

- Process Insights. (2023). APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy.

- ChemicalBook. (2022). This compound.

- ResearchGate. (n.d.). The ESIPT mechanism of benzotriazole UV absorber.

- Ghiggino, K. P., Scully, A. D., & Leaver, I. H. (1996). Effect of solvent on excited-state intramolecular proton transfer in benzotriazole photostabilizers. The Journal of Physical Chemistry.

- ResearchGate. (n.d.). Absorption spectra of 2 in different solvents (concentration ca. 10⁻⁵ M).

- Google Patents. (n.d.). EP0750224A2 - 2'-Hydroxyphenyl benzotriazole based UV absorbing polymers with particular substituents and photographic elements containing them.

- ResearchGate. (2021). Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)

- Google Patents. (n.d.). US3213058A - Polymers reacted with benzotriazole uv absorbers.

- Kim, S., et al. (2022). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers.

- ChemicalBook. (n.d.). This compound synthesis.

- Suhadolnik, J. C., et al. (2002). Unexpected Electronic Effects on Benzotriazole UV Absorber Photostability.

- Parsania, P. H. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.

- Local Pharma Guide. (n.d.). CAS NO. 22607-31-4 | this compound.

- Goral, A., et al. (2022).

- Hashim, G., Bashir, H., & Abdalfarg, N. (2023). Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 - chloro – N – (Substitutedphenyl) Acetamide. Scientific Journal for Faculty of Science-Sirte University.

- ResearchGate. (n.d.). Synthesis of 2-(2-hydroxyphenyl)

- Sigma-Aldrich. (n.d.). 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol.

- LookChem. (n.d.). 2-(2-Hydroxyphenyl)-2h-benzotriazole.

- Chung, K. H., Lin, Y. C., & Lin, A. Y. C. (2018). The persistence and photostabilizing characteristics of benzotriazole and 5-methyl-1H-benzotriazole reduce the photochemical behavior of common photosensitizers and organic compounds in aqueous environments. PubMed.

- Google Patents. (n.d.). US3493539A - Ethylenically unsaturated derivatives of 2-(2-hydroxyphenyl)

- Wikimedia Commons. (2020). File:2-(2-Hydroxyphenyl)-2H-benzotriazole.svg.

- Holler, M., et al. (2017). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. SciELO.

Sources

- 1. 2-(2-Hydroxyphenyl)-2H-benzotriazole UV Absorber [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-(2-Hydroxyphenyl)-2H-benzotriazoles - Wikipedia [en.wikipedia.org]

- 4. Investigation of the Antioxidant and UV Absorption Properties of 2-(2’-hydroxy-5’-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT [scirp.org]

- 5. paint.org [paint.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Theoretical study of benzotriazole UV photostability: ultrafast deactivation through coupled proton and electron transfer triggered by a charge-transfer state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C12H9N3O2 | CID 11064167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02028A [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

An In-depth Technical Guide to the Synthesis of 2-(2,4-dihydroxyphenyl)-2H-benzotriazole Derivatives

This guide provides a comprehensive overview of the synthetic methodologies for producing 2-(2,4-dihydroxyphenyl)-2H-benzotriazole derivatives. These compounds are of significant industrial interest, primarily for their application as potent UV absorbers in the stabilization of polymers and coatings.[1][2][3] We will delve into the core chemical principles, provide detailed, field-proven experimental protocols, and explore both classical and modern synthetic strategies.

Introduction: The Significance of Phenolic Benzotriazoles

2-(2-Hydroxyphenyl)-2H-benzotriazoles are a premier class of ultraviolet (UV) absorbers.[3][4] Their efficacy stems from a remarkable ability to undergo an excited-state intramolecular proton transfer (ESIPT). This process allows them to absorb harmful UV radiation and dissipate the energy as harmless thermal energy, thereby protecting materials from photodegradation.[4][5] The 2,4-dihydroxy substitution on the phenyl ring is particularly effective at broadening the UV absorption spectrum. This guide focuses on the practical synthesis of this important structural motif.

The principal and most industrially viable route to these compounds is a two-stage process:

-

Azo Coupling: The formation of an o-nitroazobenzene intermediate.

-

Reductive Cyclization: The transformation of the o-nitroazobenzene into the final benzotriazole product.[4]

We will explore each of these stages in detail, providing both the mechanistic rationale and actionable protocols.

The Core Synthetic Pathway

The overall synthetic strategy is a convergent approach, building the benzotriazole ring system in the final step. This allows for modularity, where variations in the starting materials can lead to a diverse library of derivatives.

Caption: General two-stage synthesis of 2-(2,4-dihydroxyphenyl)-2H-benzotriazoles.

Stage 1: Synthesis of the o-Nitroazobenzene Intermediate

This initial stage involves the creation of the crucial azo linkage. The reaction proceeds via the diazotization of an o-nitroaniline, followed by an electrophilic aromatic substitution reaction with resorcinol (1,3-dihydroxybenzene).

Mechanistic Insight

The process begins with the formation of a diazonium salt from a primary aromatic amine (o-nitroaniline) and a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid). This diazonium salt is a weak electrophile that readily attacks the electron-rich resorcinol ring, which is activated by its two hydroxyl groups, to form the C-N bond of the azo compound. The coupling is typically performed under mildly acidic to neutral pH to ensure the phenol is sufficiently nucleophilic.[6]

Experimental Protocol: Synthesis of 2-Nitro-2',4'-dihydroxyazobenzene

This protocol describes the synthesis of the key intermediate for the parent compound.

Materials:

-

o-Nitroaniline

-

Concentrated Sulfuric Acid (98%)

-

Sodium Nitrite (NaNO₂)

-

Resorcinol

-

Sodium Hydroxide (NaOH)

-

Ice

-

Deionized Water

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, slowly add 13.8 g (0.1 mol) of o-nitroaniline to 100 mL of 20% sulfuric acid.

-

Cool the resulting suspension to 0-5 °C in an ice-salt bath.

-

While maintaining the temperature below 5 °C, add a solution of 7.2 g (0.104 mol) of sodium nitrite in 20 mL of water dropwise over 30 minutes.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The solution should be clear.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve 11.0 g (0.1 mol) of resorcinol in 100 mL of 10% aqueous sodium hydroxide solution.

-

Cool this solution to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the resorcinol solution with vigorous stirring. Ensure the temperature does not exceed 10 °C.

-

A deep red precipitate of the azo dye will form immediately.

-

Maintain the pH of the reaction mixture between 6.0 and 7.2 by adding 10% NaOH or 10% H₂SO₄ as needed.[6]

-

Continue stirring for 2 hours as the mixture is allowed to warm to room temperature.

-

-

Work-up and Isolation:

-

Filter the precipitated solid using a Buchner funnel.

-

Wash the solid thoroughly with cold water until the filtrate is neutral.

-

Dry the crude 2-nitro-2',4'-dihydroxyazobenzene in a vacuum oven at 60 °C. The product is typically a dark red to brown powder and is used in the next step without further purification.

-

Stage 2: Reductive Cyclization to the Benzotriazole Core

This is the key ring-forming step. The nitro group ortho to the azo linkage is reduced, and the resulting amine undergoes spontaneous intramolecular cyclization to form the stable triazole ring. Several methods exist for this transformation, ranging from classical chemical reductions to modern, greener alternatives.

Mechanistic Overview of Reductive Cyclization

The reduction of the o-nitroazobenzene is believed to proceed through an o-nitroso or o-nitrohydrazo intermediate.[1] This intermediate then undergoes an intramolecular condensation (N-N bond formation) to form a benzotriazole-1-oxide.[1][7] Subsequent deoxygenation of the N-oxide yields the final 2H-benzotriazole product.[7]

Caption: Key intermediates in the reductive cyclization pathway.

Protocol A: Classical Reductive Cyclization using Zinc Powder

This method is robust and widely used, employing zinc powder in an alkaline medium as the reducing agent.[8][9]

Materials:

-

Crude 2-Nitro-2',4'-dihydroxyazobenzene (from Stage 1)

-

Sodium Hydroxide (NaOH)

-

Zinc Powder

-

Toluene

-

Methanol

-

Hydrochloric Acid (HCl)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, suspend 25.9 g (0.1 mol) of the crude azo intermediate in 200 mL of a 5% aqueous sodium hydroxide solution.

-

Heat the mixture to 60-70 °C with stirring.

-

-

Reduction:

-

Slowly add 19.6 g (0.3 mol) of zinc powder in small portions over 1 hour. The red color of the azo compound will gradually fade to a yellowish-brown. The reaction is exothermic; maintain the temperature between 80-90 °C.

-

After the addition is complete, continue stirring at 90 °C for an additional 2-3 hours until the reaction is complete (monitored by TLC or HPLC).

-

-

Work-up and Purification:

-

Hot-filter the reaction mixture to remove zinc oxide and any unreacted zinc.

-

Wash the filter cake with hot 2% NaOH solution.

-

Combine the filtrates and cool to room temperature.

-

Acidify the filtrate to pH 5-6 with concentrated hydrochloric acid. The product will precipitate.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system, such as toluene/methanol, to yield pure this compound as a pale yellow or off-white crystalline solid.

-

Protocol B: Modern Metal-Free Reductive Cyclization

Recent advancements have focused on more environmentally benign methods. A notable example involves a visible-light-induced reduction initiated by boron radicals.[7] This method avoids heavy metals and operates under mild conditions.

Materials:

-

2-Nitro-2',4'-dihydroxyazobenzene

-

Bis(catecholato)diboron (B₂cat₂)

-

4-Cyanopyridine

-

Anhydrous solvent (e.g., THF or Dioxane)

-

Blue LED light source

Procedure:

-

Reaction Setup:

-

In a Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the o-nitroazobenzene intermediate (1 mmol), B₂cat₂ (2 mmol), and 4-cyanopyridine (0.1 mmol) in the anhydrous solvent.

-

-

Photoreaction:

-

Irradiate the stirred solution with a blue LED light source (λ ≈ 450 nm) at room temperature.

-

Monitor the reaction progress by TLC. The reaction is often complete within 30-60 minutes.[7]

-

-

Work-up and Purification:

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to isolate the desired this compound derivative.

-

Summary of Reductive Cyclization Methods